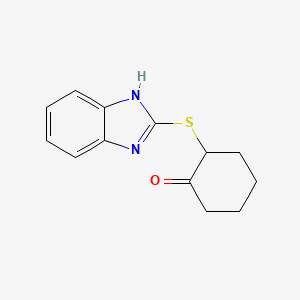
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a tool for studying the role of the endocannabinoid system in pain modulation. This compound has also been studied for its potential use in treating neuropathic pain and as a potential therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is thought to act on the endocannabinoid system by modulating the activity of cannabinoid receptors. This compound may also interact with other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide can produce a range of biochemical and physiological effects, including reducing inflammation, modulating pain perception, and affecting neurotransmitter release. This compound may also have neuroprotective effects and could potentially be used to treat various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its relatively low toxicity compared to other compounds that target the endocannabinoid system. However, this compound may have limited solubility in certain solvents, which could affect its use in certain experiments.
Future Directions
There are many potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is further exploration of its potential as an anti-inflammatory agent and its effects on the endocannabinoid system. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in various solvents.
Synthesis Methods
The synthesis method for 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with furan-2-carboxylic acid to yield the final product.
properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-10-13(22(24)25)6-7-16(11)21-19(23)18-9-8-17(26-18)14-4-3-5-15(20)12(14)2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSYRYFTGJQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
